molecular formula C10H10Br2O2 B11961130 Ethyl 4-(dibromomethyl)benzoate CAS No. 26496-95-7

Ethyl 4-(dibromomethyl)benzoate

Cat. No.: B11961130
CAS No.: 26496-95-7
M. Wt: 321.99 g/mol
InChI Key: XIPPQQOPENWAKG-UHFFFAOYSA-N
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Description

Ethyl 4-(dibromomethyl)benzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a dibromomethyl group and an ethyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(dibromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product. The crude product is then purified through recrystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dibromomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

    Reduction Products: Ethyl 4-(bromomethyl)benzoate.

    Oxidation Products: Carboxylic acids or aldehydes.

Mechanism of Action

The mechanism of action of ethyl 4-(dibromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The dibromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(dibromomethyl)benzoate is unique due to its dibromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

26496-95-7

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

ethyl 4-(dibromomethyl)benzoate

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3

InChI Key

XIPPQQOPENWAKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(Br)Br

Origin of Product

United States

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